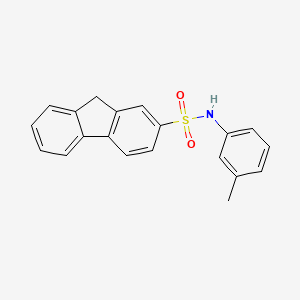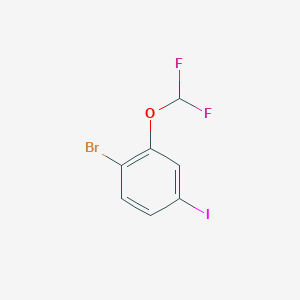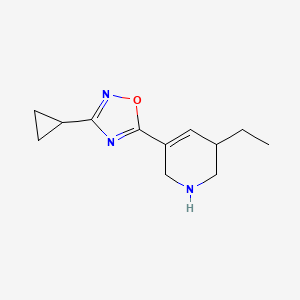
3-(Methylsulfinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfinyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is characterized by a benzaldehyde core substituted with a methylsulfinyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)benzaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-(Methylthio)benzaldehyde using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective oxidation of 3-(Methylthio)benzaldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylsulfinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 3-(Methylsulfonyl)benzaldehyde.
Reduction: 3-(Methylsulfinyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Methylsulfinyl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfinyl)benzaldehyde involves its interaction with cellular macromolecules. It can bind to free amino groups in proteins, leading to the formation of Schiff bases. This interaction can disrupt cellular processes, particularly those involving redox homeostasis. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its biological activity .
Comparación Con Compuestos Similares
3-(Methylsulfonyl)benzaldehyde: This compound is structurally similar but contains a sulfone group instead of a sulfinyl group.
4-(Methylsulfonyl)benzaldehyde: Another related compound with the sulfone group at the para position.
Uniqueness: 3-(Methylsulfinyl)benzaldehyde is unique due to its specific substitution pattern and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone analogs. Its ability to participate in redox reactions and form Schiff bases makes it particularly valuable in research focused on oxidative stress and redox biology .
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-methylsulfinylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-3-7(5-8)6-9/h2-6H,1H3 |
Clave InChI |
STTTUGHXWAHUPN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)

![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)



![4-Hydroxy-8-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B13992399.png)


